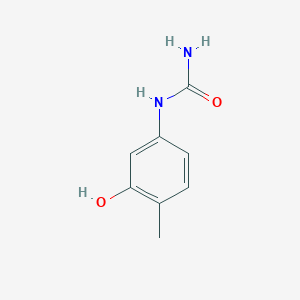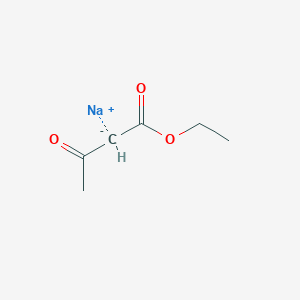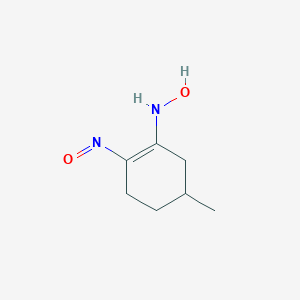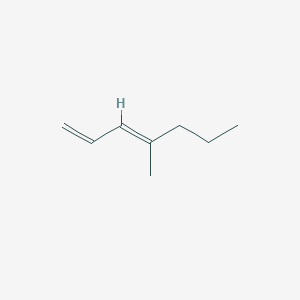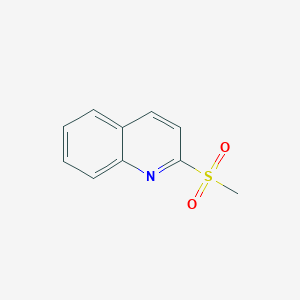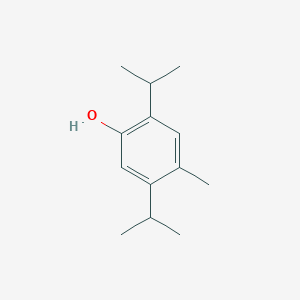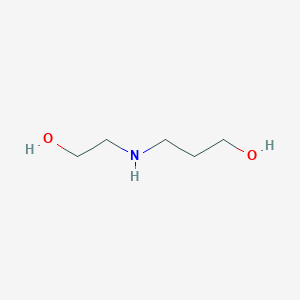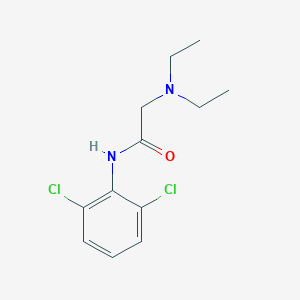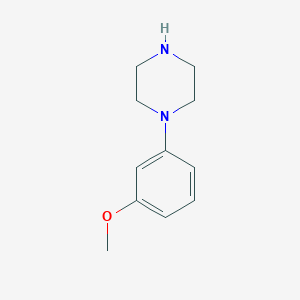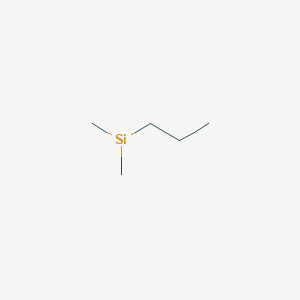
Dimethyl(propyl)silicon
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl(propyl)silicon, also known as DMP silicone, is a type of silicone polymer that is widely used in scientific research. This compound has gained popularity due to its unique properties, such as high thermal stability, hydrophobicity, and biocompatibility. DMP silicone has been used in various applications, including microfluidics, tissue engineering, and drug delivery systems.
作用机制
The mechanism of action of Dimethyl(propyl)silicon silicone is not well understood. However, it is believed that the hydrophobicity of Dimethyl(propyl)silicon silicone plays a significant role in its properties. The hydrophobicity of Dimethyl(propyl)silicon silicone prevents the adhesion of cells and proteins to its surface, making it an excellent material for microfluidic and tissue engineering applications.
生化和生理效应
The biochemical and physiological effects of Dimethyl(propyl)silicon silicone are not well studied. However, it has been shown that Dimethyl(propyl)silicon silicone is biocompatible and does not cause any significant adverse effects on cells and tissues.
实验室实验的优点和局限性
The advantages of using Dimethyl(propyl)silicon silicone in lab experiments are its high thermal stability, hydrophobicity, and biocompatibility. These properties make Dimethyl(propyl)silicon silicone an ideal material for various applications, such as microfluidics, tissue engineering, and drug delivery systems.
The limitations of using Dimethyl(propyl)silicon silicone in lab experiments are its high cost and limited availability. Dimethyl(propyl)silicon silicone is a relatively expensive material, and its synthesis requires specialized equipment and expertise. Additionally, Dimethyl(propyl)silicon silicone is not readily available in the market, and researchers need to synthesize it in-house.
未来方向
The future directions of Dimethyl(propyl)silicon silicone research are vast and include the development of new applications and the optimization of existing ones. Some of the future directions of Dimethyl(propyl)silicon silicone research include the development of new microfluidic devices for drug screening, the optimization of Dimethyl(propyl)silicon silicone scaffolds for tissue engineering applications, and the development of new drug delivery systems using Dimethyl(propyl)silicon silicone.
Conclusion
In conclusion, Dimethyl(propyl)silicon silicone is a unique material that has gained popularity in scientific research due to its high thermal stability, hydrophobicity, and biocompatibility. Dimethyl(propyl)silicon silicone has been used in various applications, including microfluidics, tissue engineering, and drug delivery systems. The synthesis method of Dimethyl(propyl)silicon silicone is relatively simple, and its properties make it an ideal material for lab experiments. The future directions of Dimethyl(propyl)silicon silicone research are vast and include the development of new applications and the optimization of existing ones.
合成方法
Dimethyl(propyl)silicon silicone can be synthesized through the reaction of propylmagnesium bromide and dimethyldichlorosilane. The reaction takes place in the presence of a catalyst, such as copper iodide or nickel chloride. The resulting product is a silicone polymer with a propyl group attached to the silicon atom. The synthesis method of Dimethyl(propyl)silicon silicone is relatively simple and can be easily scaled up for industrial production.
科学研究应用
Dimethyl(propyl)silicon silicone has been widely used in scientific research due to its unique properties. One of the main applications of Dimethyl(propyl)silicon silicone is in microfluidics, where it is used as a coating material to prevent the adhesion of cells and proteins to the surface of microchannels. This property makes Dimethyl(propyl)silicon silicone an ideal material for the fabrication of microfluidic devices for cell culture and drug screening.
Dimethyl(propyl)silicon silicone has also been used in tissue engineering, where it is used as a scaffold material for the regeneration of various tissues, such as bone, cartilage, and nerve. The biocompatibility of Dimethyl(propyl)silicon silicone allows for the growth of cells and tissues on its surface, making it an excellent material for tissue engineering applications.
In drug delivery systems, Dimethyl(propyl)silicon silicone has been used as a coating material for the controlled release of drugs. The hydrophobicity of Dimethyl(propyl)silicon silicone allows for the sustained release of drugs over an extended period, making it an ideal material for drug delivery applications.
属性
CAS 编号 |
18143-31-2 |
|---|---|
产品名称 |
Dimethyl(propyl)silicon |
分子式 |
C5H13Si |
分子量 |
101.24 g/mol |
InChI |
InChI=1S/C5H13Si/c1-4-5-6(2)3/h4-5H2,1-3H3 |
InChI 键 |
YRYCXMBFJDGADV-UHFFFAOYSA-N |
SMILES |
CCC[Si](C)C |
规范 SMILES |
CCC[Si](C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



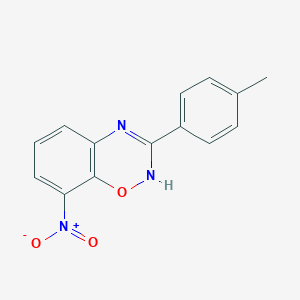

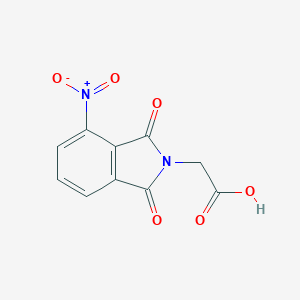
![4,9-Dimethylnaphtho[2,3-b]thiophene](/img/structure/B98931.png)
